molecular formula C9H19NO B8757051 2-(Azocan-1-yl)ethanol CAS No. 2056-40-8

2-(Azocan-1-yl)ethanol

Cat. No.: B8757051
CAS No.: 2056-40-8
M. Wt: 157.25 g/mol
InChI Key: CJKFAWZFSIOQRH-UHFFFAOYSA-N
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Description

2-(Azocan-1-yl)ethanol is an aliphatic heterocyclic compound comprising an eight-membered azocane ring (a cyclic secondary amine) fused to an ethanol moiety. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.25 g/mol (inferred from structural analogs in ). The azocane ring confers conformational flexibility and moderate basicity, while the hydroxyl group enhances hydrophilicity. This compound is primarily explored in pharmaceutical and chemical synthesis contexts, particularly as a precursor for bioactive molecules or surfactants.

Properties

CAS No.

2056-40-8

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(azocan-1-yl)ethanol

InChI

InChI=1S/C9H19NO/c11-9-8-10-6-4-2-1-3-5-7-10/h11H,1-9H2

InChI Key

CJKFAWZFSIOQRH-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)CCO

Origin of Product

United States

Comparison with Similar Compounds

2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol

  • Molecular Formula : C₂₂H₄₀N₂O
  • Key Features : Contains a five-membered imidazoline ring and a long alkenyl chain (heptadecenyl group).
  • Applications: Likely used in industrial formulations (e.g., corrosion inhibitors or detergents), contrasting with 2-(Azocan-1-yl)ethanol’s smaller, less hydrophobic structure.

Methyl 2-(Azocan-1-yl)acetate

  • Molecular Formula: C₁₀H₁₉NO₂
  • Key Features: Ester derivative of this compound, replacing the hydroxyl group with a methyl acetate moiety.
  • Properties : The ester group reduces polarity (higher logP) compared to the parent compound, enhancing lipid solubility for membrane penetration in drug delivery systems.
  • Applications : Used in chemical synthesis for modifying solubility profiles of azocane-based intermediates.

2-[2-(Azocan-1-yl)ethyl]guanidine

  • Molecular Formula : C₁₀H₂₁N₅
  • Key Features : Azocane ring linked to a guanidine group via an ethyl spacer.
  • Properties: Guanidine’s strong basicity (pKa ~13) contrasts with the moderate basicity of this compound (pKa ~8–9 inferred). This enhances electrostatic interactions with biological targets.
  • Applications: Potential antimicrobial or antiviral agent due to guanidine’s nucleic acid-binding properties.

Ethanol,2-(1H-Benzimidazol-1-ylmethoxy)-

  • Molecular Formula : C₁₀H₁₂N₂O₂
  • Key Features : Benzimidazole (aromatic heterocycle) connected via an ether linkage.
  • Properties : The benzimidazole ring enables π-π stacking and interactions with enzymes, while the ether group increases metabolic stability compared to ester-containing analogs.
  • Applications : Antifungal or anticancer candidates, diverging from azocane derivatives’ focus on solubility modulation.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP (Inferred) Potential Applications
This compound C₉H₁₉NO 157.25 Azocane, hydroxyl ~1.5 Drug intermediates, surfactants
2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol C₂₂H₄₀N₂O 348.57 Imidazoline, alkenyl >6.0 Industrial surfactants
Methyl 2-(Azocan-1-yl)acetate C₁₀H₁₉NO₂ 185.27 Azocane, ester ~2.2 Solubility modifiers
2-[2-(Azocan-1-yl)ethyl]guanidine C₁₀H₂₁N₅ 211.31 Azocane, guanidine ~0.8 Antimicrobial agents
Ethanol,2-(1H-benzimidazol-1-ylmethoxy)- C₁₀H₁₂N₂O₂ 200.22 Benzimidazole, ether ~1.8 Antifungal agents

Notes

  • Limited direct data on this compound’s biological activity necessitates reliance on structural analogs for comparisons.

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